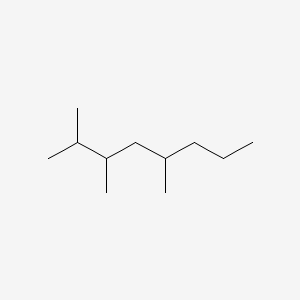
2,3,5-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyloctane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that consists of an octane backbone with three methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyloctane typically involves the alkylation of a suitable octane derivative with methylating agents. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic cracking and reforming processes in petroleum refineries. These processes involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites under high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyloctane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation is a common substitution reaction for this compound. For example, chlorination can be carried out using chlorine gas (Cl2) under ultraviolet light or heat to produce various chlorinated derivatives.
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). These reactions typically occur under acidic or basic conditions and result in the formation of alcohols, ketones, or carboxylic acids.
Major Products Formed
Chlorinated Derivatives: Chlorination of this compound can yield compounds such as 2-chloro-3,5-dimethyloctane.
Oxidation Products: Oxidation can produce compounds like 2,3,5-trimethyloctanol or 2,3,5-trimethyloctanoic acid, depending on the reaction conditions.
Scientific Research Applications
2,3,5-Trimethyloctane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties. Its branched structure makes it a useful model for understanding the effects of branching on physical and chemical properties.
Biology and Medicine: While not commonly used directly in biological or medical research, derivatives of this compound can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: In the petrochemical industry, this compound is used as an additive in fuels to improve combustion efficiency and reduce engine knocking.
Mechanism of Action
As a hydrocarbon, 2,3,5-Trimethyloctane does not have a specific mechanism of action in biological systems. its chemical behavior can be understood through its interactions with other molecules. For example, in halogenation reactions, the mechanism involves the formation of a free radical intermediate, which then reacts with chlorine to form the chlorinated product.
Comparison with Similar Compounds
2,3,5-Trimethyloctane can be compared with other branched alkanes such as 2,3,4-Trimethylhexane and 2,4,7-Trimethyloctane. These compounds share similar physical properties but differ in their branching patterns, which can affect their reactivity and applications. For instance:
2,3,4-Trimethylhexane: Has a shorter carbon chain and different branching, leading to slightly different boiling and melting points.
2,4,7-Trimethyloctane: Has a similar carbon chain length but different positions of the methyl groups, affecting its chemical reactivity and physical properties.
Properties
CAS No. |
62016-32-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,5-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-10(4)8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
CEOHXVQAHFSSEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















